5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound belongs to the pyrimidoindolone class, characterized by a fused pyrimidine-indole core. Key structural features include:
- A 2-chloro-4-fluorobenzyl group at position 5, introducing halogenated aromaticity.
- A 3-methoxybenzyl substituent at position 3, providing methoxy-mediated polarity.
- An 8-methyl group on the indole moiety, enhancing steric bulk compared to fluoro or methoxy analogs.
Properties
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFN3O2/c1-16-6-9-23-21(10-16)24-25(31(23)14-18-7-8-19(28)12-22(18)27)26(32)30(15-29-24)13-17-4-3-5-20(11-17)33-2/h3-12,15H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQFIIVDQLSHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)CC5=C(C=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a novel pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClF N₃O
- Molecular Weight : 345.81 g/mol
The presence of halogen atoms (chlorine and fluorine) and methoxy groups in the structure is significant as these modifications can influence the compound's biological activity.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The introduction of fluorine and chlorine atoms is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability .
Anticancer Activity
Several studies have investigated the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .
Antiviral Activity
The antiviral efficacy of related compounds has also been documented. For example, derivatives with similar structural features have demonstrated inhibitory effects on HIV replication, with EC50 values suggesting effective antiviral activity. The selectivity index (SI) for these compounds often exceeds 10, indicating a favorable therapeutic window .
Enzyme Inhibition
Inhibition of specific enzymes, such as RNase H and reverse transcriptase (RT), has been observed with related pyrimidine derivatives. These enzymes play crucial roles in viral replication and cellular processes. Compounds exhibiting dual inhibition profiles could offer new therapeutic strategies against viral infections .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the efficacy of a series of pyrimidine derivatives against human breast cancer cells (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 12 µM, leading to increased apoptosis markers such as cleaved caspase-3 and PARP .
- Antiviral Activity Assessment : Another investigation focused on the antiviral properties against HIV-1 using TZM-bl cells. The compound demonstrated an EC50 value of 8 µM and a selectivity index greater than 10, indicating its potential as an antiviral agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Implications
The table below compares substituents, molecular properties, and bioactivity of the target compound with analogs from the evidence:
Key Observations:
Chlorine’s larger atomic radius vs. fluorine could increase van der Waals interactions but reduce metabolic stability due to stronger C-Cl bond resistance to oxidative cleavage .
Substituent Positioning :
- The 3-methoxybenzyl group (meta-methoxy) in the target compound vs. 2-methoxybenzyl (ortho-methoxy) in may influence π-π stacking and hydrogen bonding. Ortho-substituents often induce steric hindrance, whereas meta-substituents optimize spatial orientation for receptor binding .
Methyl vs. The 8-methoxy analog in has low solubility (2.5 µg/mL), suggesting methyl substitution may offer a moderate solubility advantage.
Crystallographic and Hirshfeld Surface Analysis
While the target compound’s crystal structure is unreported, its analog (8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-pyrimido[5,4-b]indol-4-one) crystallizes in a monoclinic P2₁/n space group with unit cell parameters:
- a = 16.366(3) Å, b = 6.0295(14) Å, c = 21.358(4) Å, β = 105.21(2)°, V = 2033.7(7) ų .
- Hirshfeld surface analysis of this analog revealed dominant C–H···O and C–H···F interactions, contributing to crystal packing stability . The target compound’s chloro substituent may introduce C–H···Cl interactions, altering lattice energy and melting points.
Molecular Docking and Bioactivity Insights
The analog in demonstrated nanomolar anti-HBV activity via molecular docking as a viral replication inhibitor. Key binding interactions included:
- Fluorine atoms forming halogen bonds with viral protease residues.
- Methoxy groups participating in hydrogen bonding.
For the target compound:
- The 2-chloro-4-fluorobenzyl group may strengthen hydrophobic binding but could reduce compatibility with smaller active sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
